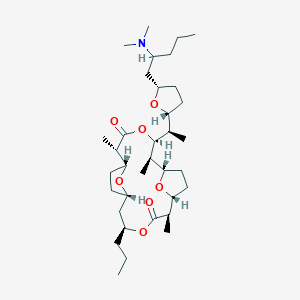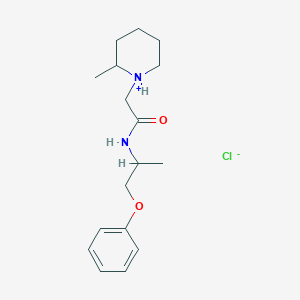
8-Iodomethyl-6-propylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodomethyl-6-propylergoline (8-IM-6-PE) is a synthetic compound that belongs to the ergoline family of alkaloids. The compound is known for its various biochemical and physiological effects, which have made it a popular research subject in the scientific community.
Mécanisme D'action
The mechanism of action of 8-Iodomethyl-6-propylergoline is not fully understood. However, it is believed to act as a partial agonist at dopamine and serotonin receptors. The compound has been found to have a higher affinity for dopamine D2 receptors and serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
8-Iodomethyl-6-propylergoline has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin release in the brain, which can lead to an increase in locomotor activity and mood improvement. Additionally, 8-Iodomethyl-6-propylergoline has been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Iodomethyl-6-propylergoline in lab experiments is its high selectivity for dopamine and serotonin receptors. This allows for more specific studies on the effects of these receptors. However, one limitation of using 8-Iodomethyl-6-propylergoline is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 8-Iodomethyl-6-propylergoline. One direction is the study of the compound's potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and depression. Additionally, further studies on the compound's mechanism of action and its effects on other neurotransmitter systems such as glutamate and GABA could provide valuable insights into the treatment of various neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods could increase the availability of 8-Iodomethyl-6-propylergoline for research purposes.
Conclusion:
In conclusion, 8-Iodomethyl-6-propylergoline is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. The compound's high selectivity for dopamine and serotonin receptors makes it a valuable research tool in the study of these neurotransmitter systems. Further research on the compound's potential therapeutic applications and mechanism of action could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 8-Iodomethyl-6-propylergoline involves the reaction of ergoline with propyl iodide in the presence of a strong base such as potassium hydroxide. The resulting compound is then purified through various techniques such as column chromatography and recrystallization. The purity of the compound is confirmed through spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
8-Iodomethyl-6-propylergoline has been extensively studied for its potential applications in various scientific fields. The compound has been found to have dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, 8-Iodomethyl-6-propylergoline has been studied for its potential use as a research tool in the study of dopamine and serotonin receptor subtypes.
Propriétés
Numéro CAS |
109297-73-6 |
|---|---|
Nom du produit |
8-Iodomethyl-6-propylergoline |
Formule moléculaire |
C38H37N3O7 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
(6aR,9R)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H23IN2/c1-2-6-21-11-12(9-19)7-15-14-4-3-5-16-18(14)13(10-20-16)8-17(15)21/h3-5,10,12,15,17,20H,2,6-9,11H2,1H3/t12-,15?,17+/m0/s1 |
Clé InChI |
YUYNFFCUUGBSOR-CZZJGDGRSA-N |
SMILES isomérique |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CI |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI |
SMILES canonique |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI |
Synonymes |
8-IMPE 8-iodomethyl-6-propylergoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)


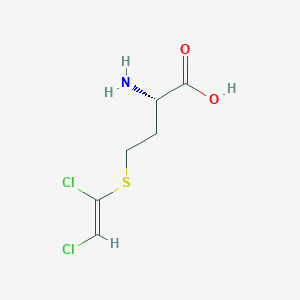

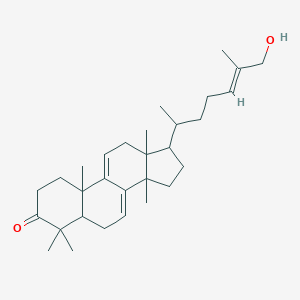


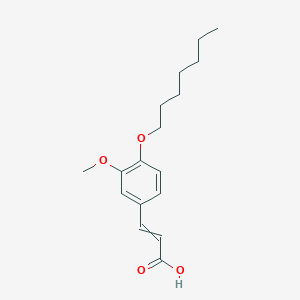
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

